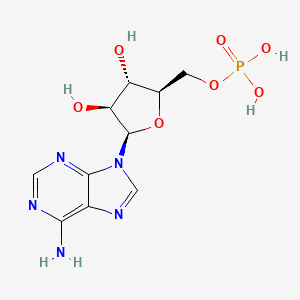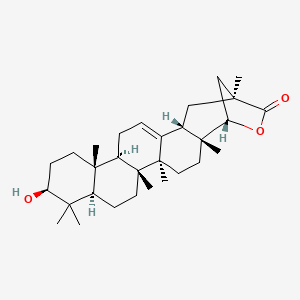
Wilforlid A
Übersicht
Beschreibung
Diese Verbindung ist ein Triterpen mit bedeutenden biologischen Aktivitäten, darunter entzündungshemmende und immunsuppressive Eigenschaften . Es wird traditionell in der chinesischen Medizin zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis und systemischem Lupus erythematodes eingesetzt .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf sein Potenzial als entzündungshemmendes und immunsuppressives Mittel untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und therapeutischer Mittel eingesetzt.
Wirkmechanismus
Wilforlide A übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Hemmung der M1-Makrophagenpolarisierung: Wilforlide A hemmt die Polarisierung von Makrophagen zum M1-Phänotyp, der mit Entzündungen verbunden ist.
TLR4/NF-κB-Signalweg: Wilforlide A unterdrückt die Aktivierung des TLR4/NF-κB-Signalwegs, was zu einer verringerten Produktion von proinflammatorischen Zytokinen führt.
P-Glykoprotein-Effluxtransporter: Wilforlide A hemmt den P-Glykoprotein-Effluxtransporter, wodurch die Empfindlichkeit von Krebszellen gegenüber Chemotherapie erhöht wird.
Wirkmechanismus
Target of Action
Wilforlide A, a natural product derived from the medicinal plant Tripterygium wilfordii, has been shown to target several key components in the immune system. It inhibits the secretion of pro-inflammatory cytokines (MCP1, GM-CSF, and M-CSF) and the M1 biomarker inducible nitric oxide synthase in synovial cells . In addition, Wilforlide A has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA , both of which are known mechanisms of resistance in drug-resistant prostate cancer cells .
Mode of Action
Wilforlide A interacts with its targets primarily by inhibiting their activity. By inhibiting the secretion of pro-inflammatory cytokines and the M1 biomarker inducible nitric oxide synthase, Wilforlide A can modulate the immune response and reduce inflammation . Furthermore, by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA, Wilforlide A can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy .
Biochemical Pathways
Wilforlide A affects several biochemical pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines, thereby affecting the inflammatory response pathway . Additionally, by inhibiting the P-glycoprotein efflux transporter, Wilforlide A can affect drug transport and metabolism pathways . Furthermore, the downregulation of cyclin E2 splice variant 1 mRNA by Wilforlide A can affect cell cycle regulation pathways .
Pharmacokinetics
It is known that wilforlide a can enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . This suggests that Wilforlide A may have favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to effectively reach its targets and exert its therapeutic effects.
Result of Action
The action of Wilforlide A results in several molecular and cellular effects. It can reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines . In addition, it can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA .
Action Environment
The action of Wilforlide A can be influenced by various environmental factors. For example, the presence of other compounds, such as docetaxel, can enhance the chemosensitizing effect of Wilforlide A . .
Biochemische Analyse
Biochemical Properties
Wilforlide A interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA . These interactions contribute to its biochemical properties and therapeutic effects.
Cellular Effects
Wilforlide A has been shown to have significant effects on various types of cells and cellular processes. It enhances sensitivity to docetaxel by reducing the IC50 in resistant prostate cancer cell lines . This suggests that Wilforlide A influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Wilforlide A exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA . These actions contribute to its overall mechanism of action.
Dosage Effects in Animal Models
In animal models, the effects of Wilforlide A vary with different dosages. In a high-dose treatment group, the combination of Wilforlide A and docetaxel significantly retarded tumor growth of resistant prostate cancer
Metabolic Pathways
Wilforlide A is involved in various metabolic pathways. It has been found to inhibit the P-glycoprotein efflux transporter , which plays a crucial role in drug metabolism
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Wilforlide A kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, ausgehend von Oleanolsäure, einem verbreiteten Triterpenoid. Der Syntheseweg umfasst mehrere Schritte, darunter Oxidations-, Reduktions- und Cyclisierungsreaktionen. Die wichtigsten Schritte umfassen:
Oxidation: Oleanolsäure wird oxidiert, um eine Zwischenverbindung zu bilden.
Reduktion: Die Zwischenverbindung wird dann reduziert, um eine Dihydroxyverbindung zu bilden.
Cyclisierung: Die Dihydroxyverbindung unterliegt einer Cyclisierung, um den Lactonring zu bilden, wodurch Wilforlide A entsteht.
Industrielle Produktionsmethoden
Die industrielle Produktion von Wilforlide A umfasst die Extraktion der Verbindung aus den Wurzeln von Tripterygium wilfordii unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol. Der Extrakt wird dann unter Verwendung chromatographischer Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Wilforlide A mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Wilforlide A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Wilforlide A kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Wilforlide A verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Wilforlide A mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .
Vergleich Mit ähnlichen Verbindungen
Wilforlide A wird mit anderen Triterpenoiden verglichen, wie z. B.:
Triptolid: Eine weitere Verbindung aus Tripterygium wilfordii mit starken entzündungshemmenden und immunsuppressiven Eigenschaften.
Celastrol: Ein Triterpenoid mit Antikrebs- und entzündungshemmenden Aktivitäten.
Pristimerin: Bekannt für seine Antikrebs- und entzündungshemmenden Wirkungen.
Wilforlide A ist einzigartig aufgrund seiner spezifischen Hemmung der M1-Makrophagenpolarisierung und seiner Fähigkeit, die Chemosensitivität von Krebszellen zu erhöhen .
Eigenschaften
IUPAC Name |
(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJBWYXBWOFJY-YLXTXNMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004388 | |
| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-71-2 | |
| Record name | Wilforlide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wilforlide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84104-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WILFORLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


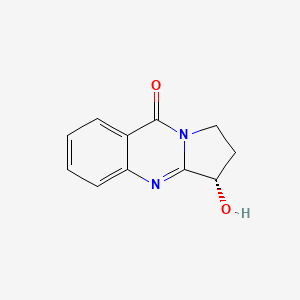


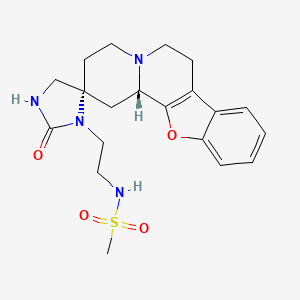
![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
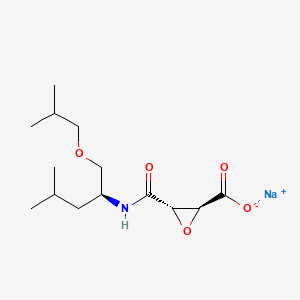
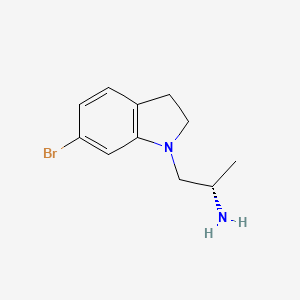
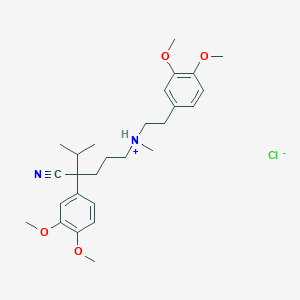
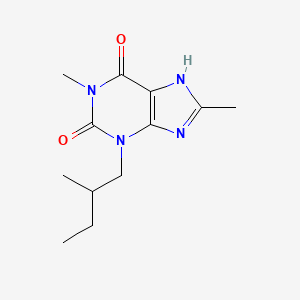


![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)

